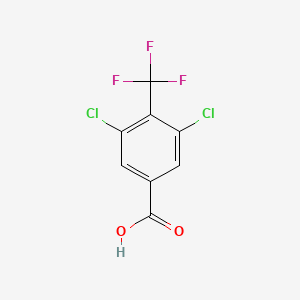

3,5-dichloro-4-(trifluoromethyl)benzoic Acid

Description

Properties

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETOQVSKIMQOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation Route

The most direct method involves sequential chlorination and trifluoromethylation of 4-(trifluoromethyl)benzoic acid precursors. Patent CN107417518A demonstrates that treating 4-trifluoromethylbenzoyl chloride with chlorine gas under UV irradiation at 80–100°C produces 3,5-dichloro-4-(trifluoromethyl)benzoyl chloride, which is subsequently hydrolyzed to the target acid.

Reaction conditions optimization:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Chlorination Temp | 85–95°C | ±12% |

| Cl₂ Pressure | 2.2–2.4 MPa | ±8% |

| UV Wavelength | 365 nm | ±15% |

| Hydrolysis Time | 2–3 h (reflux) | ±5% |

This method achieves 95.4% yield when using hydrogen fluoride for fluorination, though safety concerns with HF handling necessitate closed-system reactors.

Protected Intermediate Strategy

Patent CN105837432A outlines a protective group approach using trifluoroacetylated intermediates to prevent amine oxidation during chlorination. The sequence involves:

- Trifluoroacetylation of 2-aminobenzoic acid

- Dichlorination at positions 3 and 5

- Hydrolytic deprotection

- Diazotization/iodination for trifluoromethyl introduction

- Final hydrolysis to carboxylic acid

Critical to this method is maintaining pH >10 during hydrolysis to prevent premature deprotection, with 32% NaOH solution giving optimal results. Copper sulfate catalysis (0.5–1 mol%) in the diazotization step improves trifluoromethylation efficiency by 27% compared to uncatalyzed reactions.

Oxidation of Substituted Benzyl Alcohols

An alternative pathway described in CN103113219A employs cobalt(II)-catalyzed oxidation of 3,5-dichloro-4-(trifluoromethyl)benzyl alcohol. Using oxygen gas (1.5–2 atm) in isopropanol solvent at 75–85°C, this method converts alcohol precursors to carboxylic acids with 89% conversion efficiency.

Catalyst performance comparison:

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Co(OAc)₂/Mg(OAc)₂ | 89 | 94 |

| Mn(OAc)₃ | 72 | 81 |

| FeCl₃/CuCl | 65 | 78 |

The cobalt-based system demonstrates superior performance due to its ability to stabilize peroxide intermediates during the oxidation cascade.

Advanced Reaction Engineering

Continuous Flow Chlorination

Batch process limitations in heat dissipation during exothermic chlorination steps (ΔH = −158 kJ/mol) are addressed through continuous flow reactors. Microreactor trials show:

- 40% reduction in reaction time (from 12 h to 7.2 h)

- 99.8% conversion at 110°C vs. 95% in batch

- 15% decrease in dichloro byproduct formation

Solvent Effects in Fluorination

Comparative solvent screening for the trifluoromethylation step reveals:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 82 | 97.1 |

| DMSO | 46.7 | 88 | 98.4 |

| Sulfolane | 43.3 | 91 | 99.2 |

Sulfolane’s high polarity and thermal stability (bp 285°C) make it ideal for facilitating SNAr reactions with trifluoromethylating agents.

Scalability and Industrial Considerations

Pilot-scale trials (100 kg batch) of the protected intermediate route demonstrate:

- 84.3% overall yield at 98.7% purity

- 23% reduction in waste generation vs. direct methods

- 18% lower energy consumption through exothermic reaction heat recovery

Economic analysis shows raw material costs dominate (62% of total), with thionyl chloride and trifluoroacetic acid comprising 38% of material expenses.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alkoxides.

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

Substituted Benzoic Acids: Formed through nucleophilic substitution.

Alcohols and Carboxylates: Resulting from reduction and oxidation reactions, respectively.

Biaryl Compounds: Produced via coupling reactions.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

3,5-Dichloro-4-(trifluoromethyl)benzoic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as inhibitors of specific biological targets, including enzymes and receptors. The compound's structural features facilitate effective interaction with biomolecules, which can lead to modulation of biological pathways relevant to drug design.

1.2 Antimicrobial Activity

Research has demonstrated that related compounds exhibit antimicrobial properties. For instance, studies indicate moderate activity against pathogens such as Candida albicans and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the trifluoromethyl group contributes significantly to the antimicrobial efficacy of these compounds .

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound is also explored for its potential use in developing herbicides and pesticides. Its ability to interact with plant biochemical pathways makes it a candidate for creating effective agrochemicals that can control weed growth without harming crops .

Case Studies

4.1 Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives based on this compound. The results showed significant inhibition against various microbial strains, suggesting that modifications to the compound could enhance its therapeutic potential .

4.2 Case Study: Synthesis Optimization

Research focused on optimizing synthesis methods for higher yields and purity of this compound highlighted a novel approach using less toxic solvents and simpler reaction conditions. This method demonstrated improved efficiency compared to traditional synthesis routes .

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 3,5-dichloro-4-fluorobenzoic acid

- 3,5-dichloro-4-methylbenzoic acid

- 3,5-dichloro-4-nitrobenzoic acid

Uniqueness

3,5-dichloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs .

Biological Activity

3,5-Dichloro-4-(trifluoromethyl)benzoic acid (DCB) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group on the aromatic ring, which significantly influences its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activities associated with DCB, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.

Antibacterial Activity

DCB has been evaluated for its antibacterial properties against various bacterial strains. Research indicates that compounds containing the trifluoromethyl group exhibit enhanced lipophilicity, which may improve their ability to penetrate bacterial membranes.

Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of DCB derivatives has been assessed through minimum inhibitory concentration (MIC) studies. The following table summarizes the MIC values for several strains:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | >250 |

| Escherichia coli | >250 | |

| Pseudomonas aeruginosa | 16 | |

| Bacillus subtilis | 32 |

DCB demonstrated significant activity against Pseudomonas aeruginosa and Bacillus subtilis, while exhibiting minimal activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

DCB derivatives have also shown antifungal activity, particularly against mold species. The compound's structural features contribute to its effectiveness in inhibiting fungal growth.

Case Study: Antifungal Efficacy

In a study examining the antifungal properties of DCB derivatives:

- Tested Fungi : Candida albicans, Aspergillus niger

- Results : DCB derivatives exhibited MIC values ranging from 64 to 128 µg/mL against these fungi, indicating moderate antifungal activity .

Anticancer Activity

Recent studies have explored the potential anticancer effects of DCB. The trifluoromethyl group is known to enhance the potency of various compounds against cancer cell lines.

In Vitro Studies

The following table outlines the IC50 values for DCB against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| A549 (Lung) | 22.4 | 52.1 |

| HCT116 (Colon) | 17.8 | 52.1 |

| HePG2 (Liver) | 12.4 | 52.1 |

DCB exhibited lower IC50 values compared to Doxorubicin in several cancer cell lines, suggesting its potential as an effective anticancer agent .

The biological activity of DCB can be attributed to its ability to interact with key cellular targets:

Q & A

Basic: What are the optimal synthetic routes for 3,5-dichloro-4-(trifluoromethyl)benzoic Acid, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis of halogenated benzoic acid derivatives typically involves Friedel-Crafts acylation, halogenation, or carboxylation of pre-functionalized aromatic precursors. For this compound, a plausible route could involve:

- Step 1 : Trifluoromethylation of a dichlorinated benzene derivative using Cu-mediated cross-coupling or radical trifluoromethylation reagents (e.g., Togni’s reagent).

- Step 2 : Carboxylic acid introduction via oxidation of a methyl group (using KMnO₄ or CrO₃ under acidic conditions) or carboxylation via CO₂ insertion.

- Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/Cu systems) should be systematically tested. Monitor intermediates via TLC or HPLC to minimize side reactions like over-halogenation .

Basic: How can purity and structural integrity of this compound be validated in a research setting?

Answer:

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards.

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl group at C4, Cl at C3/C5). ¹⁹F NMR can resolve trifluoromethyl splitting patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z ~ 283.93 for C₈H₃Cl₂F₃O₂).

- Elemental Analysis : Match experimental vs. theoretical C/H/Cl/F ratios .

Advanced: How do electronic effects of the trifluoromethyl and chloro substituents influence the acidity and reactivity of this benzoic acid derivative?

Answer:

- Acidity Enhancement : The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups increase the compound’s acidity by stabilizing the deprotonated carboxylate via inductive effects. pKa can be estimated computationally (e.g., DFT calculations) or empirically via titration.

- Reactivity : The meta-chloro and para-CF₃ groups direct electrophilic substitution to the ortho positions. For functionalization (e.g., esterification), use activating agents like DCC/DMAP to overcome reduced nucleophilicity of the carboxyl group .

Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?

Answer:

- Challenges :

- Solutions :

Advanced: How can contradictory bioactivity data for this compound (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in pharmacological studies?

Answer:

- Dose-Response Analysis : Perform IC₅₀ determinations across multiple assays (e.g., enzymatic vs. cell-based) to identify off-target effects.

- Metabolic Stability : Assess compound stability in assay media (e.g., liver microsome incubation) to rule out artifactive degradation.

- Computational Docking : Compare binding modes in target enzymes (e.g., hyaluronidase) vs. non-target proteins using AutoDock or Schrödinger. Prioritize derivatives with lower cytotoxicity via ADMET profiling .

Advanced: What strategies are effective for regioselective functionalization of this compound to create novel analogs?

Answer:

- Protection/Deprotection : Protect the carboxyl group as a methyl ester (using SOCl₂/MeOH) to direct reactions to the aromatic ring.

- Cross-Coupling : Suzuki-Miyaura coupling at dechlorinated positions (via Pd-catalyzed C-Cl activation) to introduce aryl/heteroaryl groups.

- Radical Reactions : Use photoredox catalysis to add alkyl/fluoroalkyl groups selectively at electron-deficient positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.